molecular formula C7H13N3 B1335463 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 956758-69-3

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1335463
CAS No.: 956758-69-3
M. Wt: 139.2 g/mol
InChI Key: SRHIOMAWWIRJCB-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with 3-chloropropan-1-amine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through column chromatography .

Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using batch or continuous flow processes, depending on the scale of production. These methods may involve the use of automated reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrazoles and amines.

Comparison with Similar Compounds

3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and selectivity in various applications.

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHIOMAWWIRJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405827
Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956758-69-3
Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
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